molecular formula C21H26ClN3OS B13443251 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol CAS No. 1189961-11-2

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol

Cat. No.: B13443251
CAS No.: 1189961-11-2
M. Wt: 412.0 g/mol
InChI Key: RGCVKNLCSQQDEP-BGKXKQMNSA-N
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Description

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol is a derivative of perphenazine, a piperazinyl phenothiazine. This compound is known for its antipsychotic properties and is used in the treatment of various psychiatric disorders, including schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol involves several steps. The starting material, 2-chlorophenothiazine, undergoes a series of reactions including alkylation with 3-chloropropylamine to form the intermediate compound. This intermediate is then reacted with 2,2,3,3,5,5,6,6-octadeuteriopiperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The compound exerts its effects primarily by binding to dopamine D1 and D2 receptors, inhibiting their activity. This action is responsible for its antipsychotic effects. Additionally, it binds to serotonin, histamine, and alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol is unique due to the presence of deuterium atoms, which can influence its metabolic stability and pharmacokinetic profile. This modification can lead to differences in its therapeutic effects and side effect profile compared to other similar compounds .

Properties

CAS No.

1189961-11-2

Molecular Formula

C21H26ClN3OS

Molecular Weight

412.0 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol

InChI

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i10D2,11D2,12D2,13D2

InChI Key

RGCVKNLCSQQDEP-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Origin of Product

United States

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